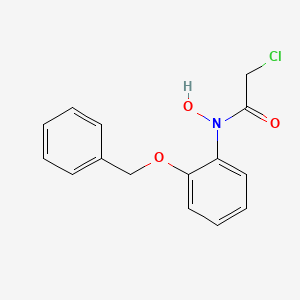
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide is a chemical compound with a complex structure that includes a chloro group, a hydroxy group, and a phenylmethoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-phenylmethoxyphenol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for precise control of reaction conditions, reducing the formation of by-products and waste. The use of continuous flow reactors also enables the scaling up of the production process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: The major product is 2-chloro-N-(2-phenylmethoxyphenyl)acetamide.
Reduction: The major product is N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted acetamides.
Scientific Research Applications
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,4-dinitrophenyl)acetamide: This compound has a similar acetamide backbone but with different substituents, leading to distinct chemical and biological properties.
N-(2-methoxyphenyl)-2-chloroacetamide: This compound shares the chloroacetamide structure but has a methoxy group instead of a phenylmethoxy group.
Uniqueness
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide is unique due to the presence of both a hydroxy group and a phenylmethoxy group, which confer specific chemical reactivity and potential biological activity
Properties
CAS No. |
34287-99-5 |
|---|---|
Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO3/c16-10-15(18)17(19)13-8-4-5-9-14(13)20-11-12-6-2-1-3-7-12/h1-9,19H,10-11H2 |
InChI Key |
CIFPRKJSOYPDLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2N(C(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















